Functional Divergence at the Serotonin Transporter: Substrate Release Potency
5,7-Dichlorotryptamine induces 5-HT release via the serotonin transporter (SERT) with an EC₅₀ of 33 nM in rat brain synaptosomes [1]. In comparison, the structurally related 7-chlorotryptamine (mono-chloro analog) displays a more potent SERT releasing action (EC₅₀ = 8.03 nM) under similar assay conditions [2]. The approximately 4-fold potency difference indicates that the additional 5-chloro substituent attenuates substrate activity at SERT, a critical parameter for studies requiring partial versus full transporter activation.
| Evidence Dimension | SERT-mediated 5-HT release potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 33 nM |
| Comparator Or Baseline | 7-Chlorotryptamine: EC₅₀ = 8.03 nM |
| Quantified Difference | 4.1-fold lower potency for the 5,7-dichloro analog |
| Conditions | Rat brain synaptosomes; [³H]5-HT release assay |
Why This Matters
This difference enables researchers to select a compound with intermediate SERT releasing potency, which is advantageous for dose-response studies where supra-physiological transporter activation by the more potent 7-chloro analog could confound interpretation.
- [1] BindingDB. Entry BDBM50025222 (CHEMBL3330647). EC₅₀ data for 5,7-dichlorotryptamine at SERT. View Source
- [2] Blough, B. E., Landavazo, A., Decker, A. M., Partilla, J. S., Baumann, M. H., & Rothman, R. B. (2014). Psychopharmacology, 231(21), 4135–4144. View Source
